{[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine {[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine
Brand Name: Vulcanchem
CAS No.: 1778857-70-7
VCID: VC5728757
InChI: InChI=1S/C15H15Cl2NO/c1-2-18-10-11-3-4-13(17)9-15(11)19-14-7-5-12(16)6-8-14/h3-9,18H,2,10H2,1H3
SMILES: CCNCC1=C(C=C(C=C1)Cl)OC2=CC=C(C=C2)Cl
Molecular Formula: C15H15Cl2NO
Molecular Weight: 296.19

{[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine

CAS No.: 1778857-70-7

Cat. No.: VC5728757

Molecular Formula: C15H15Cl2NO

Molecular Weight: 296.19

* For research use only. Not for human or veterinary use.

{[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine - 1778857-70-7

Specification

CAS No. 1778857-70-7
Molecular Formula C15H15Cl2NO
Molecular Weight 296.19
IUPAC Name N-[[4-chloro-2-(4-chlorophenoxy)phenyl]methyl]ethanamine
Standard InChI InChI=1S/C15H15Cl2NO/c1-2-18-10-11-3-4-13(17)9-15(11)19-14-7-5-12(16)6-8-14/h3-9,18H,2,10H2,1H3
Standard InChI Key XVLHGHAOCGPTDU-UHFFFAOYSA-N
SMILES CCNCC1=C(C=C(C=C1)Cl)OC2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Nomenclature

IUPAC Name

  • Systematic Name: N-[(4-Chloro-2-(4-chlorophenoxy)phenyl)methyl]ethanamine

  • Molecular Formula: C₁₅H₁₅Cl₂NO

  • Molar Mass: 296.19 g/mol .

Structural Features

  • Core Structure: A benzene ring substituted with chlorine at the 4-position and a 4-chlorophenoxy group at the 2-position.

  • Side Chain: An ethylamine group (-CH₂-NH-CH₂CH₃) attached to the benzyl carbon.

  • 3D Conformation: Predicted to adopt a planar aromatic system with the ethylamine chain in a staggered configuration (Figure 1) .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₁₅Cl₂NO
Molar Mass296.19 g/mol
XLogP3 (Lipophilicity)4.92 (predicted)
Hydrogen Bond Donors1 (amine group)

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a multi-step process:

  • Formation of Chlorophenoxy Intermediate:

    • Reaction of 4-chlorophenol with 2,4-dichlorobenzyl chloride under basic conditions yields 2-(4-chlorophenoxy)-4-chlorobenzyl chloride .

  • Amination:

    • Substitution of the chloride group with ethylamine in the presence of a base (e.g., K₂CO₃) produces the target amine .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
14-Chlorophenol, NaOH, 80°C, 6 hr85%
2Ethylamine, DMF, 100°C, 12 hr72%

Industrial Scalability

  • Challenges: Sensitivity of the amine group to oxidation necessitates inert atmospheres during synthesis .

  • Optimization: Continuous-flow reactors improve yield (up to 78%) by minimizing side reactions .

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Freely soluble in organic solvents (e.g., DCM, THF).

    • Low aqueous solubility (0.12 mg/mL at 25°C) due to high lipophilicity .

  • Stability:

    • Stable under inert conditions but prone to decomposition via hydrolysis at high pH (>10) .

Table 3: Experimental Physicochemical Data

PropertyValueMethod/Source
Melting PointNot reported
Boiling PointDecomposes >200°CEstimated via QSPR
pKa (amine group)9.8 ± 0.3Potentiometric

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator